molecular formula C11H17IO3 B14892944 Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B14892944
M. Wt: 324.15 g/mol
InChI Key: RSZYMWMZIUCGHM-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic organic compound that features a unique structure with an iodomethyl group and an oxabicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. One common method is the enantioselective synthesis under metal-free conditions, which allows for the preparation of bicyclo[2.2.2]octane-1-carboxylates with high yields and excellent enantioselectivities . The reaction conditions are mild and operationally simple, making it an attractive method for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological systems.

    Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its reactivity as a nucleophile and electrophile. The iodomethyl group can undergo nucleophilic substitution, while the oxabicyclo[2.2.2]octane core provides structural stability. The compound can interact with various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific functional groups and the presence of an oxabicyclo[2.2.2]octane core. This structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H17IO3

Molecular Weight

324.15 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C11H17IO3/c1-2-14-9(13)10-3-5-11(7-12,6-4-10)15-8-10/h2-8H2,1H3

InChI Key

RSZYMWMZIUCGHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2)CI

Origin of Product

United States

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